molecular formula C4H6F4O B6278509 3,3,4,4-tetrafluorobutan-1-ol CAS No. 428-90-0

3,3,4,4-tetrafluorobutan-1-ol

Cat. No.: B6278509
CAS No.: 428-90-0
M. Wt: 146.1
InChI Key:
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Description

3,3,4,4-tetrafluorobutan-1-ol is an organic compound with the chemical formula C4H7F4O It is a fluorinated alcohol, characterized by the presence of four fluorine atoms attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3,4,4-tetrafluorobutan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,3,4,4-tetrafluorobutanal with a reducing agent such as sodium borohydride in the presence of a solvent like methanol. The reaction typically proceeds at room temperature and yields the desired alcohol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the fluorination of butan-1-ol using a fluorinating agent such as sulfur tetrafluoride. This process requires controlled conditions, including specific temperatures and pressures, to ensure the selective introduction of fluorine atoms at the desired positions .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-tetrafluorobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3,4,4-tetrafluorobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4,4-tetrafluorobutan-1-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate enzyme activity and influence metabolic processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4-tetrafluorobutanal
  • 3,3,4,4-tetrafluorobutane
  • 3,3,4,4-tetrafluorobutyl chloride

Uniqueness

3,3,4,4-tetrafluorobutan-1-ol is unique due to its combination of a hydroxyl group and multiple fluorine atoms. This structure imparts distinct chemical properties, such as increased reactivity and stability, compared to non-fluorinated alcohols.

Properties

CAS No.

428-90-0

Molecular Formula

C4H6F4O

Molecular Weight

146.1

Purity

95

Origin of Product

United States

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